Methyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate
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Overview
Description
Methyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholine ring, a nitrobenzamide group, and a benzoate ester, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amidation: Formation of the benzamide group through the reaction of the nitrobenzene derivative with an amine.
Morpholine Introduction: Incorporation of the morpholine ring via nucleophilic substitution.
Esterification: Formation of the benzoate ester by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and high-throughput screening may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups such as nitroso or amino groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions at the benzene ring or morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Methyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate involves its interaction with specific molecular targets and pathways. The nitrobenzamide group may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-methoxy-3-nitrobenzamido)-4-(morpholin-4-yl)benzoate
- 2-[4-(morpholin-4-yl)-3-nitrobenzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
Uniqueness
Methyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19N3O6 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
methyl 2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C19H19N3O6/c1-27-19(24)16-12-14(5-6-17(16)21-7-9-28-10-8-21)20-18(23)13-3-2-4-15(11-13)22(25)26/h2-6,11-12H,7-10H2,1H3,(H,20,23) |
InChI Key |
KSBLLJCNBBCTQN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3 |
Origin of Product |
United States |
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